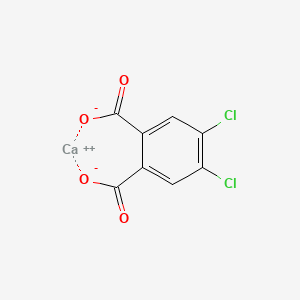
Calcium dichlorophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dichlorophthalate is a chemical compound with the molecular formula C₈H₂CaCl₂O₄ It is known for its unique structure, which includes calcium ions coordinated with dichlorophthalate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium dichlorophthalate can be synthesized through the reaction of phthalic acid with calcium chloride under controlled conditions. The reaction typically involves dissolving phthalic acid in a suitable solvent, such as water or ethanol, and then adding calcium chloride to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as follows:
C8H6O4+CaCl2→C8H2CaCl2O4+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where phthalic acid and calcium chloride are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium dichlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorophthalate anion can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Complexation Reactions: this compound can form complexes with other metal ions, leading to the formation of coordination compounds.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of oxidized products.
Reducing Agents: The compound can also undergo reduction reactions in the presence of reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives of this compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Calcium dichlorophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and coordination complexes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of calcium dichlorophthalate involves its interaction with molecular targets, such as proteins and enzymes. The calcium ions in the compound can bind to specific sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, including signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Calcium orthophosphates: These compounds, such as calcium phosphate, share similarities with calcium dichlorophthalate in terms of their calcium content and coordination chemistry.
Calcium carbonate: Another similar compound, calcium carbonate, is widely used in various applications, including as a dietary supplement and in construction materials.
Uniqueness: this compound is unique due to its specific coordination with dichlorophthalate anions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
94248-52-9 |
|---|---|
Molekularformel |
C8H2CaCl2O4 |
Molekulargewicht |
273.08 g/mol |
IUPAC-Name |
calcium;4,5-dichlorophthalate |
InChI |
InChI=1S/C8H4Cl2O4.Ca/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+2/p-2 |
InChI-Schlüssel |
MYDUDOHVNMRQMW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



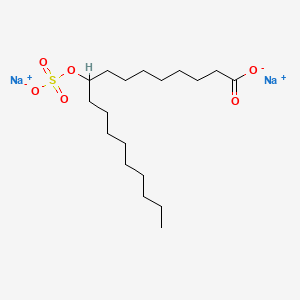

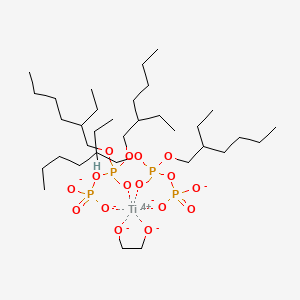
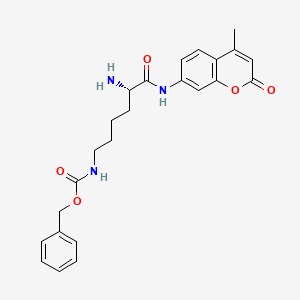
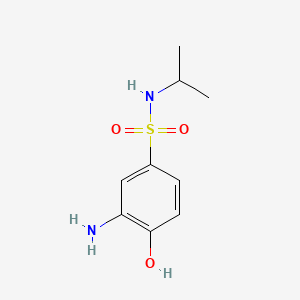
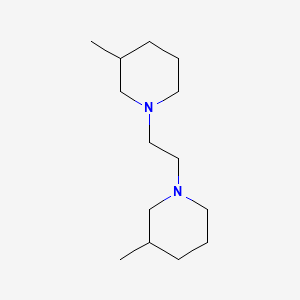
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
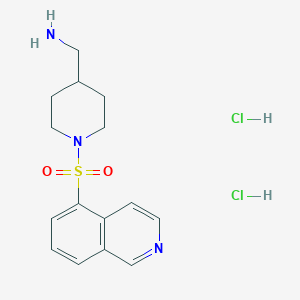
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
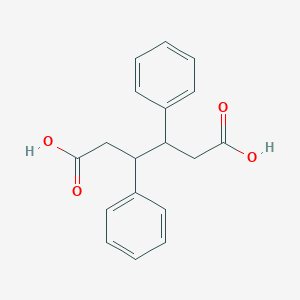
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
